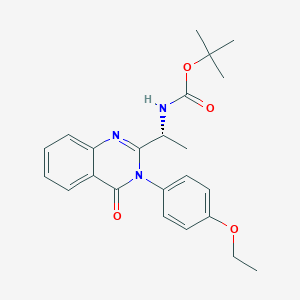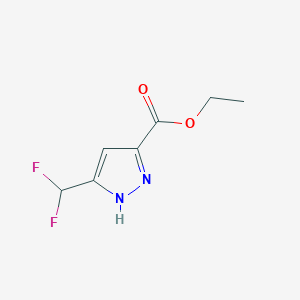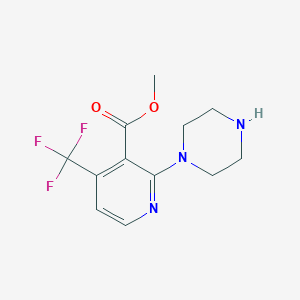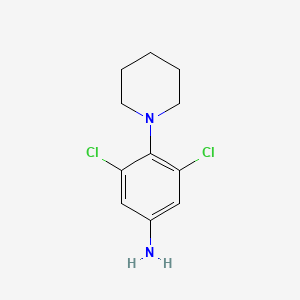
(R)-Tert-butyl 1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-YL)ethylcarbamate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazolinone, ethoxyphenyl, and tert-butyl carbamate moieties. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to analyze and confirm the structure of such compounds .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the carbamate group might undergo hydrolysis under acidic or basic conditions, and the aromatic ring might participate in electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carbamate group and the aromatic ring might impact its solubility, while the quinazolinone moiety might influence its stability .
Aplicaciones Científicas De Investigación
Synthesis and Stereochemical Properties :
- Natsugari et al. (2006) investigated the diastereoselective synthesis of atropisomeric 3-(2-substituted aryl)quinazolin-4-ones. They found that these compounds, including derivatives similar to the specified compound, have high stereochemical stability. The study highlights the significance of stereochemical properties in the synthesis of such compounds (Natsugari et al., 2006).
Antimicrobial and Anticonvulsant Activities :
- Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones and evaluated their antimicrobial and anticonvulsant activities. These compounds showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential in pharmaceutical applications (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Electrochemical and Surface Properties :
- Faydy et al. (2019) synthesized organic compounds based on 8-hydroxyquinoline, including derivatives similar to the specified compound, and evaluated them as corrosion inhibitors for carbon steel. Their findings indicate potential industrial applications in corrosion protection (Faydy et al., 2019).
Cytotoxic Activity and Molecular Docking :
- A study by Riadi et al. (2021) focused on the synthesis of a new derivative for potential use as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases. They explored its cytotoxic activity against various human cancer cell lines, suggesting its application in cancer therapy (Riadi et al., 2021).
Potential in Stroke Treatment :
- Marco-Contelles (2020) reviewed recent advances in tetramethylpyrazine nitrones and quinolylnitrones, including compounds similar to the specified one, for stroke treatment. These compounds show promise in thrombolytic activity and free radical scavenging, indicating their potential in medical applications (Marco-Contelles, 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[(1R)-1-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-6-29-17-13-11-16(12-14-17)26-20(15(2)24-22(28)30-23(3,4)5)25-19-10-8-7-9-18(19)21(26)27/h7-15H,6H2,1-5H3,(H,24,28)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGVRTLAWQZFSI-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2C(C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2[C@@H](C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421580.png)

![{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}(methyl)amine](/img/structure/B1421582.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}aniline](/img/structure/B1421588.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-hydroxy-4-piperidinecarboximidamide](/img/structure/B1421589.png)
![4-[(2,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421591.png)
![4-[(4-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421592.png)




![4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421600.png)
![3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid](/img/structure/B1421601.png)